胺 CAS No. 1157720-08-5](/img/structure/B1438930.png)

[(4-溴-2-氯苯基)甲基](乙基)胺

描述

“(4-Bromo-2-chlorophenyl)methylamine” is a compound that contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . Another method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

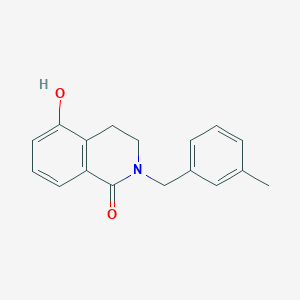

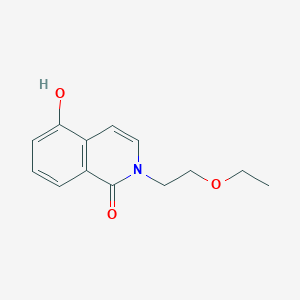

Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-chlorophenyl)methylamine” includes a bromine atom, a chlorine atom, and an ethylamine group attached to a benzene ring . The compound is monoclinic with a = 9.4183 (18)Å, b = 15.185 (3)Å, c = 13.1826 (18)Å, β = 133.905 (8)°, V = 1358.4 (4)ų, Z = 4 .

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, 2-Bromoethylamine hydrobromide can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .

科学研究应用

合成和抗癌评估

Kattimani 等人(2013 年)进行的一项研究重点关注合成新型衍生物用于体外抗癌评估。在合成的化合物中,一种对包括白血病、肺癌和乳腺癌在内的各种癌细胞系表现出显着的活性。这突出了类似化合物在癌症研究和治疗中的潜在用途 (Kattimani 等,2013)。

分子结构分析

Nadaf 等人(2019 年)描述了衍生物的合成和表征,包括晶体结构和 Hirshfeld 表面分析。本研究提供了对类似化合物分子结构的见解,这对于理解它们的相互作用和性质至关重要 (Nadaf 等,2019)。

细胞毒性作用

Flefel 等人(2015 年)探索了新型衍生物的合成及其对肿瘤细胞系的细胞毒性作用。研究发现,一些化合物的抑制作用高于参考药物多柔比星,突出了它们作为治疗剂的潜力 (Flefel 等,2015)。

抗菌活性

Bektaş 等人(2007 年)对新型衍生物的合成及其抗菌活性进行的研究发现,某些化合物对各种微生物具有良好至中等的活性。这表明此类化合物在开发新型抗菌剂中具有潜在应用 (Bektaş 等,2007)。

这些研究共同证明了 (4-溴-2-氯苯基)甲基胺及其衍生物在抗癌、抗菌和结构分析研究领域的重要潜力。它们抑制癌细胞和微生物生长的能力使其成为药物开发和材料科学进一步研究的有希望的候选者。

作用机制

Target of Action

It is structurally similar to profenofos , an organophosphate insecticide, which primarily targets the acetylcholinesterase enzyme .

Mode of Action

Like Profenofos, (4-Bromo-2-chlorophenyl)methylamine may interact with its targets by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .

Biochemical Pathways

Based on its potential similarity to profenofos, it might affect the cholinergic system by inhibiting acetylcholinesterase, disrupting the normal function of the nervous system .

Pharmacokinetics

Similar compounds like profenofos are typically absorbed through the skin, lungs, and gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

Based on its potential similarity to profenofos, it might cause continuous stimulation of neurons due to the accumulation of acetylcholine, leading to symptoms of neurotoxicity .

Action Environment

Similar compounds like profenofos are known to be toxic to birds, small mammals, bees, fish, and aquatic invertebrates, and their toxicity can be influenced by environmental factors such as temperature, ph, and presence of other chemicals .

生化分析

Biochemical Properties

(4-Bromo-2-chlorophenyl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP2C19, CYP2B6, and CYP3A4 . These interactions are crucial for its metabolism and detoxification processes. The compound’s interaction with these enzymes suggests its potential role in modulating enzymatic activities and influencing metabolic pathways.

Metabolic Pathways

(4-Bromo-2-chlorophenyl)methylamine is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily by cytochrome P450 enzymes, including CYP2C19, CYP2B6, and CYP3A4 . These enzymes facilitate its conversion into various metabolites, which may have distinct biological activities. The compound’s involvement in metabolic pathways highlights its potential role in modulating metabolic flux and influencing metabolite levels.

属性

IUPAC Name |

N-[(4-bromo-2-chlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYTWIKUFSDMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol](/img/structure/B1438850.png)

![3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1438853.png)

![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)

![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)

![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)

![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)

![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)

![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)

![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)

![(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone](/img/structure/B1438869.png)